molecular formula C9H22BrNO B585014 Hydroxyquat CAS No. 118843-18-8

Hydroxyquat

Cat. No. B585014
CAS RN: 118843-18-8
M. Wt: 240.185
InChI Key: HUCAMSNMGAEXCX-UHFFFAOYSA-M
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Description

Hydroxycut is a brand of dietary supplements that is marketed as a weight loss aid. It was originally developed and manufactured by MuscleTech Research and Development . Since 2013, the primary ingredients in the product line include caffeine, lady’s mantle extract (Alchemilla vulgaris), wild olive extract (Olea europaea), cumin extract (Cuminum cyminum), wild mint extract (Mentha longifolia), and, in some products, green coffee bean extract (Coffea canephora) .


Molecular Structure Analysis

The molecular structure of Hydroxycut would be complex due to the variety of ingredients used in its formulation. Each ingredient, such as caffeine or the various plant extracts, has its own unique molecular structure .


Chemical Reactions Analysis

The chemical reactions involved in the use of Hydroxycut primarily relate to its metabolism within the body. For example, caffeine, a major component, is metabolized in the liver .


Physical And Chemical Properties Analysis

The physical and chemical properties of Hydroxycut would depend on the specific formulation of the product. It comes in various forms such as capsules, drink mixes, and gummies .

Scientific Research Applications

  • Herbicide Action and Environmental Implications : Bipyridinium herbicides like paraquat (a compound related to Hydroxyquat) generate reactive oxygen-centered radicals, causing significant hydroxyl radical production, which can explain the rapid death of top growth in treated plants (Babbs, Pham, & Coolbaugh, 1989).

  • Medical Applications : Hydroxyurea, a hydroxyl compound, has found diverse applications in medicine, particularly in anticancer therapy, with its clinical experience offering insights into its evolving use over decades (Donehower, 1992).

  • Neurodegenerative Diseases : The herbicide paraquat has been used in studies to investigate Parkinson's Disease, helping understand the progressive loss of dopamine neurons, a characteristic feature of the disease (Carvey, Punati, & Newman, 2006).

  • Treatment of Pulmonary Fibrosis : Doxycycline, a compound with a hydroxyl group, has been shown to attenuate paraquat-induced pulmonary fibrosis by downregulating the TGF-β signaling pathway (Hua et al., 2017).

  • Environmental Toxicology : Paraquat, as an environmental toxicant, selectively causes degeneration of nigral dopaminergic neurons, a key pathological feature of Parkinson's Disease (McCormack et al., 2002).

  • Water Treatment : Hydroxyl group functionalized graphite carbon nitride has been utilized for the efficient removal of diquat dibromide from water, demonstrating its potential in environmental remediation (Liang et al., 2020).

  • Role in Immune Metabolism : Hydroxyl radicals play a significant role in immunity metabolism and are omnipresent in various environmental compartments including natural waters and the atmosphere (Gligorovski, Strekowski, Barbati, & Vione, 2015).

  • COVID-19 Treatment Research : The discourse around hydroxychloroquine for COVID-19 prophylaxis and treatment illustrates the challenges in the scientific community and public perception during a health crisis (Sattui et al., 2020).

Mechanism of Action

The primary active ingredient in Hydroxycut is Coffea canephora robusta or coffee extract, which means it contains caffeine. Caffeine raises a person’s heart rate and energy levels and may help reduce appetite .

Safety and Hazards

There have been reports of serious health issues associated with the use of Hydroxycut, including liver damage and cardiovascular problems . The FDA has issued warnings and recalls related to Hydroxycut in the past .

properties

IUPAC Name

6-hydroxyhexyl(trimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22NO.BrH/c1-10(2,3)8-6-4-5-7-9-11;/h11H,4-9H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCAMSNMGAEXCX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCCCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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